3-Butyl-1,3-benzothiazol-3-ium iodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-butyl-1,3-benzothiazol-3-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NS.HI/c1-2-3-8-12-9-13-11-7-5-4-6-10(11)12;/h4-7,9H,2-3,8H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJPKSWLICESEG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CSC2=CC=CC=C21.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495091 | |
| Record name | 3-Butyl-1,3-benzothiazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64227-79-8 | |
| Record name | 3-Butyl-1,3-benzothiazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Butyl 1,3 Benzothiazol 3 Ium Iodide and Analogues
Quaternization Reactions for N-Alkylation of Benzothiazoles
The most direct route to 3-Butyl-1,3-benzothiazol-3-ium iodide involves the quaternization of a pre-formed benzothiazole (B30560) ring. This process, known as the Menschutkin reaction, involves the N-alkylation of the heterocyclic nitrogen atom.
The reaction of benzothiazole with an alkylating agent, such as butyl iodide, leads to the formation of the corresponding N-alkylbenzothiazolium salt. The reactivity of alkyl halides in these reactions generally follows the order RI > RBr > RCl. researchgate.net This makes butyl iodide a highly effective precursor for the synthesis of this compound. The reaction proceeds by the nucleophilic attack of the nitrogen atom of the benzothiazole on the electrophilic carbon of the butyl iodide, displacing the iodide ion to form the quaternary ammonium (B1175870) salt.
A study on the quaternization of 2-substituted benzothiazoles with various alkyl iodides, including methyl iodide, ethyl iodide, and n-propyl iodide, demonstrated the feasibility of this reaction in a nitrobenzene (B124822) medium. ias.ac.in The kinetics of these reactions are influenced by the nature of the substituent on the benzothiazole ring and the specific alkyl iodide used. ias.ac.in
Significant efforts have been made to optimize the reaction conditions for the synthesis of N-alkylbenzothiazolium iodides to achieve high yields and purity. A systematic study on the solvent-free synthesis of a series of N-alkylbenzothiazolium iodide salts, including the butyl analogue, has been reported. researchgate.net This method offers advantages in terms of reduced waste and simplified work-up procedures. The reaction conditions, including temperature and reaction time, were optimized for various alkyl iodides. researchgate.net
For the synthesis of this compound, the reaction of benzothiazole with butyl iodide was carried out under solvent-free conditions at a specific temperature to afford the product in good yield. researchgate.net The table below summarizes the optimized conditions for the synthesis of various N-alkylbenzothiazolium iodide salts.
| Alkyl Iodide | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methyl Iodide | 25 | 24 | 98 |
| Ethyl Iodide | 60 | 48 | 95 |
| n-Propyl Iodide | 80 | 72 | 92 |
| n-Butyl Iodide | 100 | 96 | 90 |
| n-Pentyl Iodide | 110 | 120 | 88 |
| n-Hexyl Iodide | 120 | 144 | 85 |
Table 1: Optimized reaction conditions for the solvent-free synthesis of N-alkylbenzothiazolium iodide salts. researchgate.net
The use of microwave irradiation has also been explored to accelerate the synthesis of N-alkylbenzothiazolium salts. For instance, the synthesis of 2,3-dimethyl-5-(or 6-)nitrobenzothiazol-3-ium iodide was achieved under microwave conditions. researchgate.net
Multicomponent Reaction Approaches to Benzothiazole Scaffolds
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and atom economy. researchgate.net Several MCRs have been developed for the synthesis of the benzothiazole core, which can then be subjected to N-alkylation to yield the desired benzothiazolium salts.
One notable example is the three-component reaction of an o-iodoaniline or an electron-rich aromatic amine with potassium sulfide (B99878) (K₂S) and dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as a carbon source, solvent, and oxidant to produce 2-unsubstituted benzothiazoles. organic-chemistry.org Another three-component reaction involves nitroarenes, alcohols, and sulfur powder to provide 2-substituted benzothiazoles. organic-chemistry.org Furthermore, a copper-catalyzed three-component reaction of 2-iodophenylisocyanides, potassium sulfide, and various amines has been shown to produce 2-aminobenzothiazoles in high yields. nih.gov These benzothiazole products can subsequently be N-alkylated to form the corresponding 3-alkyl-1,3-benzothiazol-3-ium salts.
Catalytic Pathways in Benzothiazole Synthesis
Catalysis plays a crucial role in the development of efficient and sustainable methods for the synthesis of benzothiazoles. Both metal-based and organocatalytic systems have been extensively investigated.
Transition metal catalysts have been widely employed in the synthesis of benzothiazoles. nih.govresearchgate.net These catalysts can facilitate various bond-forming reactions, including C-S and C-N bond formation, which are essential for the construction of the benzothiazole ring.
Copper Catalysis: Copper catalysts are frequently used for the synthesis of benzothiazoles. For example, a copper(I)-catalyzed intramolecular N-S bond formation method has been developed for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides under an oxygen atmosphere. mdpi.com Copper acetate (B1210297) has been used to catalyze a three-component reaction of haloanilines, arylacetic acids or benzyl (B1604629) chlorides, and elemental sulfur to produce 2-arylbenzothiazoles. nih.gov
Palladium Catalysis: Palladium catalysts are also effective for benzothiazole synthesis. A palladium-catalyzed intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas has been reported for the formation of 2-(dialkylamino)benzothiazoles. nih.gov Furthermore, a palladium-catalyzed/copper-assisted C-H functionalization/intramolecular C-S bond formation from N-arylcyanothioformamides has been developed for the synthesis of 2-cyanobenzothiazoles. dntb.gov.ua
Ruthenium Catalysis: Ruthenium catalysts have been utilized for the intramolecular oxidative coupling of N-arylthioureas to synthesize 2-aminobenzothiazoles. nih.gov A ruthenium photocatalyst has also been used for the oxidative C-H thiolation of thiobenzanilides to produce benzothiazoles. chemrxiv.org
The following table provides a summary of some metal-catalyzed reactions for benzothiazole synthesis.
| Catalyst | Reactants | Product | Reference |
| Cu(OAc)₂ | Haloanilines, Arylacetic acids/Benzyl chlorides, Sulfur | 2-Arylbenzothiazoles | nih.gov |
| Pd(OAc)₂ | N-Aryl-N′,N′-dialkylthioureas | 2-(Dialkylamino)benzothiazoles | nih.gov |
| RuCl₃ | N-Arylthioureas | 2-Aminobenzothiazoles | nih.gov |
| Ru(bpy)₃Cl₂ | Thiobenzanilides | Benzothiazoles | chemrxiv.org |
Table 2: Examples of Metal-Catalyzed Synthesis of Benzothiazole Derivatives.
Organocatalysis has gained significant attention as a green and sustainable alternative to metal catalysis. rsc.orgusask.ca Various organocatalytic systems have been developed for the synthesis of benzothiazole derivatives and related heterocyclic compounds.
An L-proline-derived guanidine-amide has been found to be an efficient organocatalyst for the [4+2] cycloaddition of azlactones with 2-benzothiazolimines, leading to the formation of benzothiazolopyrimidines. rsc.org In another study, a commercially available chiral amine was used to catalyze the direct asymmetric synthesis of pyrimido[2,1-b]benzothiazoles from 2-benzothiazolimines and aldehydes. nih.govresearchgate.net
While these examples focus on the synthesis of more complex derivatives, the principles of organocatalysis can be applied to the fundamental steps of benzothiazole formation. For instance, organocatalysts can activate substrates and facilitate the key bond-forming reactions required for the construction of the benzothiazole ring, which can then be N-butylated to yield the target compound. The development of organocatalytic methods for the direct synthesis of this compound remains an active area of research.
Derivatization Strategies for Benzothiazolium Salts
The modification of pre-formed benzothiazolium salts like this compound presents a versatile platform for creating a library of new chemical entities. These strategies are broadly categorized into reactions occurring on the benzene (B151609) portion of the fused ring system and those targeting the electrophilic C2 position of the thiazolium ring.
Functionalization of the Benzothiazole Ring System
The benzene ring of the benzothiazolium salt can undergo functionalization, although the presence of the positively charged thiazolium ring influences the reactivity and regioselectivity of these reactions. The electron-withdrawing nature of the thiazolium moiety generally deactivates the fused benzene ring towards electrophilic aromatic substitution. However, modern catalytic methods have enabled direct C-H functionalization, providing pathways to introduce various substituents.
Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for modifying the benzothiazole core. For instance, the direct arylation of benzothiazole with a range of iodo(hetero)arenes can be achieved at room temperature using a palladium catalyst promoted by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). chemrxiv.orgmdpi.com While many examples focus on the benzothiazole before N-alkylation, these methods lay the groundwork for their application to the corresponding benzothiazolium salts. The regioselectivity of such reactions on the benzothiazolium salt would be influenced by the directing effects of the existing substituents and the electronic nature of the heterocyclic ring.
Another significant advancement is the iridium-catalyzed C-H borylation, which allows for the introduction of a versatile boronate ester group onto the benzothiazole ring. nih.govacs.org This borylated intermediate can then participate in a wide array of subsequent cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl, heteroaryl, or alkyl groups. The reaction conditions for C-H borylation can be tuned to achieve regioselectivity, offering access to various substituted benzothiazolium derivatives that would be challenging to synthesize through traditional methods. nih.govacs.org
Furthermore, ruthenium-catalyzed C-H activation provides a pathway for amidation of the benzothiazole ring system, offering another avenue for diversification. stackexchange.com
Table 1: Methodologies for Functionalization of the Benzothiazole Ring System
| Reaction Type | Catalyst/Reagents | Position(s) Functionalized | Introduced Group | Ref. |
| Direct C-H Arylation | Pd(OAc)₂, Ag₂O, HFIP | C2 | (Hetero)aryl | chemrxiv.orgmdpi.com |
| C-H Borylation | [Ir(OMe)COD]₂, B₂pin₂ | C4, C5, C6, C7 | Boryl (Bpin) | nih.govacs.org |
| C-H Amidation | [Ru(p-cymene)Cl₂]₂, AgSbF₆, Acyl azide | Ortho to existing group | Amide | stackexchange.com |
Note: The table presents general methodologies for the functionalization of the benzothiazole core, which are foundational for the derivatization of this compound.
Introduction of Diverse Substituents at the C2 Position
The C2 position of the this compound is highly electrophilic and serves as a prime site for the introduction of a wide array of substituents through nucleophilic attack. This reactivity is a cornerstone for the synthesis of a diverse range of analogues.
One prominent strategy involves the reaction of the benzothiazolium salt with various nucleophiles. For instance, 1,3-dipolar cycloaddition reactions of N-alkylbenzothiazolium salts provide a route to complex heterocyclic systems fused at the C2 position. beilstein-journals.orgnih.govsemanticscholar.org
A versatile method for C2 functionalization proceeds through the formation of a thiazol-2-yl-phosphonium salt intermediate. Benzothiazoles react regioselectively at the C2 position with triphenylphosphine (B44618) to generate these phosphonium (B103445) salts. These activated intermediates can then readily react with a broad spectrum of O- and N-centered nucleophiles, leading to the formation of C2-ethers and C2-amines, respectively. chemrxiv.orgacs.org This two-step sequence allows for the introduction of functional groups that might not be compatible with the initial benzothiazole synthesis.
Furthermore, the C2 position can be functionalized by generating a carbanion on an adjacent group. For example, the quaternization of 2-methylbenzothiazole (B86508) to form a 3-alkyl-2-methylbenzothiazolium salt significantly increases the acidity of the C2-methyl protons. Deprotonation of this activated methyl group with a base generates a nucleophilic species that can undergo condensation reactions with various electrophiles, such as aldehydes and ketones, to introduce new carbon-carbon bonds at the C2 position.
The direct arylation of the C2-H bond of benzothiazoles with aryltrimethylammonium triflates, catalyzed by palladium, offers another efficient route to 2-arylbenzothiazoles, which can subsequently be N-butylated. researchgate.net
Table 2: Strategies for Introducing Substituents at the C2 Position
| Reaction Type | Reagents | Resulting C2-Substituted Product Type | Ref. |
| Nucleophilic Substitution via Phosphonium Salt | 1. PPh₃2. Nu-H (e.g., ROH, R₂NH) | C2-OR, C2-NR₂ | chemrxiv.orgacs.org |
| 1,3-Dipolar Cycloaddition | Dipolarophiles | Fused heterocyclic systems | beilstein-journals.orgnih.govsemanticscholar.org |
| Condensation of C2-Methyl Group | Base, Aldehydes/Ketones | C2-alkenyl derivatives | - |
| Palladium-Catalyzed C-H Arylation | Aryltrimethylammonium triflates, Pd catalyst | C2-aryl derivatives | researchgate.net |
Note: This table outlines general strategies for C2-functionalization, many of which involve the initial benzothiazole which is then N-alkylated to the corresponding benzothiazolium salt.
Sophisticated Spectroscopic and Structural Elucidation of Benzothiazolium Iodides
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic compounds. For 3-Butyl-1,3-benzothiazol-3-ium iodide, both ¹H and ¹³C NMR are used to confirm the covalent structure of the cation.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides information on the number of different kinds of protons and their neighboring environments. The spectrum can be divided into two main regions: the aromatic region, corresponding to the protons on the benzothiazole (B30560) ring system, and the aliphatic region, corresponding to the protons of the N-butyl group.
The aromatic protons of the benzothiazolium ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the positively charged nitrogen atom. In related benzothiazolium structures, these protons exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons. mdpi.com
The protons of the N-butyl chain appear in the upfield region. Based on data for similar N-butyl substituted heterocyclic compounds and iodoalkanes, the expected signals would be: docbrown.info
A triplet corresponding to the methyl protons (-CH₃) at the end of the chain, typically the most upfield signal (around δ 0.9-1.0 ppm).
Two multiplets for the two methylene (B1212753) groups (-CH₂-CH₂-) in the middle of the chain (around δ 1.4-2.0 ppm).
A triplet for the methylene protons directly attached to the positively charged nitrogen atom (N-CH₂-), which would be the most downfield of the aliphatic signals due to the inductive effect of the quaternary nitrogen (expected around δ 4.5-5.0 ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Aromatic Protons (H-4, H-5, H-6, H-7) | 7.0 - 9.0 | m (multiplets) | Specific shifts and coupling constants depend on the substitution pattern. |
| N-CH₂- | 4.5 - 5.0 | t (triplet) | Deshielded due to adjacent N⁺. |
| -CH₂- | 1.8 - 2.0 | m (multiplet) | |
| -CH₂- | 1.4 - 1.6 | m (multiplet) | |
| -CH₃ | 0.9 - 1.0 | t (triplet) | Most upfield signal. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals are expected for each carbon atom of the benzothiazole core and the butyl chain.
The aromatic carbons of the benzothiazole ring are typically observed in the δ 110-145 ppm range. The carbon atom at the 2-position (C-2), flanked by nitrogen and sulfur, is expected to be significantly downfield. In related structures like 2-methyl-1H-imidazo[2,1-b] researchgate.netdocbrown.infobenzothiazol-4-ium iodide, the benzothiazole ring carbons appear at distinct positions, confirming the asymmetry of the ring system. mdpi.com
The carbon atoms of the butyl group would appear in the upfield region of the spectrum. Based on reference data for 1-iodobutane (B1219991) and other butyl-substituted compounds, the following approximate shifts can be predicted: docbrown.info
The terminal methyl carbon (-CH₃) would be the most upfield signal (δ 13-14 ppm).
The two internal methylene carbons (-CH₂-CH₂-) would appear in the range of δ 19-35 ppm.
The methylene carbon attached to the nitrogen (N-CH₂) would be the most downfield of the aliphatic carbons (around δ 50-55 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aromatic Carbons (C-2, C-4, C-5, C-6, C-7, C-7a, C-3a) | 110 - 145 | The specific chemical shifts are sensitive to the electronic environment. C-2 is expected to be highly deshielded. |
| N-CH₂- | 50 - 55 | Deshielded due to attachment to the quaternary nitrogen. |
| -CH₂- | ~30 - 35 | |
| -CH₂- | ~19 - 21 | |
| -CH₃ | ~13 - 14 | Most upfield aliphatic carbon signal. |
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups and probe the bonding framework of a molecule by measuring its vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The FT-IR spectrum of this compound would be characterized by several key absorption bands. Computational studies on the related N-Methyl benzothiazolium iodide predict characteristic vibrational frequencies. cabidigitallibrary.org The spectrum would typically show:
Aromatic C-H stretching: Bands above 3000 cm⁻¹, characteristic of the C-H bonds on the benzene (B151609) ring.
Aliphatic C-H stretching: Bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹), corresponding to the symmetric and asymmetric stretching of the C-H bonds in the butyl group.
C=N and C=C stretching: Strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the stretching vibrations of the C=N and C=C bonds within the benzothiazole ring system.
C-H bending: Vibrations for the aliphatic CH₂ and CH₃ groups are expected in the 1375-1470 cm⁻¹ range.
Raman Spectroscopy Applications in Structural Probing
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric vibrations. For ionic liquids and salts like this compound, Raman spectroscopy can provide valuable structural information. cabidigitallibrary.org Key features in the Raman spectrum would include:
Strong bands corresponding to the symmetric breathing vibrations of the aromatic benzothiazole ring.
Characteristic peaks for the C-S bond vibrations.
Vibrational modes of the N-butyl chain, which can sometimes provide information about the conformational state (e.g., gauche vs. anti) of the alkyl group.
In computational studies of N-Methyl benzothiazolium iodide, a peak for the iodide ion is predicted at low frequency (around 640 cm⁻¹), though this can be weak and difficult to observe experimentally. cabidigitallibrary.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For an ionic compound like this compound, HRMS is used to measure the exact mass of the cation, [C₁₁H₁₄NS]⁺.
The analysis provides an experimental mass value that can be compared to the theoretical (calculated) mass. A close match (typically within 5 ppm) confirms the elemental formula of the cation, lending strong support to the proposed structure.
The theoretical exact mass of the 3-Butyl-1,3-benzothiazol-3-ium cation is calculated by summing the exact masses of its constituent atoms (¹²C, ¹H, ¹⁴N, ³²S).
Calculated Exact Mass for [C₁₁H₁₄NS]⁺:
(11 x 12.000000) + (14 x 1.007825) + (1 x 14.003074) + (1 x 31.972071) = 192.08415 Da
An HRMS experiment would be expected to yield a mass-to-charge ratio (m/z) for the cation that is extremely close to this calculated value, thereby verifying its elemental composition.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This method would provide unequivocal proof of the structure of this compound, revealing key details about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
Crystallographic Data and Molecular Geometry
For a compound like this compound, the analysis would yield a set of crystallographic parameters that define the unit cell—the fundamental repeating unit of the crystal lattice. These parameters include the lengths of the unit cell axes (a, b, c), the angles between them (α, β, γ), the crystal system, and the space group.
The benzothiazolium cation is expected to be largely planar, although the butyl group attached to the nitrogen atom will exhibit conformational flexibility. Key structural features that would be determined include:
The planarity of the benzothiazole ring system.
The precise bond lengths and angles within the benzothiazole core and the butyl chain.
The orientation of the butyl group relative to the benzothiazole ring.
The nature of the interaction between the benzothiazolium cation and the iodide anion, including the I⁻···H and I⁻···S/N distances, which can indicate weak hydrogen bonding or other non-covalent interactions.
Interactive Table: Expected Crystallographic Parameters for a Benzothiazolium Iodide
The following table presents a hypothetical but representative set of crystallographic data for a compound in this class, based on known structures of similar organic salts.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| a (Å) | 10 - 16 |
| b (Å) | 8 - 12 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1500 - 2500 |
| Z (molecules/unit cell) | 4 or 8 |
| Calculated Density (g/cm³) | 1.4 - 1.6 |
Photoelectron Spectroscopy for Electronic Structure Analysis
Photoelectron spectroscopy (PES) is a powerful technique used to probe the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. Both X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) would provide valuable insights into the electronic properties of this compound.
Core-Level Spectroscopy (XPS)
XPS would be employed to determine the elemental composition and the chemical environment of the atoms within the compound. By irradiating the sample with X-rays, core-level electrons are ejected, and their binding energies are measured.
Nitrogen (N 1s): The binding energy of the N 1s electron would be characteristic of a positively charged quaternary nitrogen atom within the benzothiazolium ring, typically appearing at a higher binding energy compared to neutral amine nitrogen.
Sulfur (S 2p): The S 2p spectrum would reveal the chemical state of the sulfur atom in the thiazole (B1198619) ring.
Carbon (C 1s): The C 1s spectrum would be complex, showing multiple peaks or a broad envelope corresponding to the different carbon environments (aromatic, aliphatic butyl chain, and the C-S/C-N bonds).
Iodine (I 3d): The I 3d spectrum would confirm the presence of the iodide anion, with characteristic spin-orbit splitting (3d₅/₂ and 3d₃/₂ peaks).
Valence-Level Spectroscopy (UPS)
UPS uses lower-energy UV photons to probe the valence molecular orbitals. This analysis provides direct information about the highest occupied molecular orbital (HOMO) and other valence orbitals, which are crucial for understanding the compound's reactivity and optical properties. The resulting spectrum would show a series of bands corresponding to the ionization energies of the valence electrons. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with UPS to assign these bands to specific molecular orbitals.
Interactive Table: Expected XPS Binding Energies for this compound
This table provides expected binding energy ranges for the core-level electrons, which can be used to identify the chemical states of the elements in the compound.
| Element | Orbital | Expected Binding Energy (eV) | Information Provided |
| Nitrogen | N 1s | 401.0 - 402.5 | Confirms quaternary, positively charged nitrogen |
| Sulfur | S 2p | 163.5 - 165.0 | Chemical state of sulfur in the heterocyclic ring |
| Carbon | C 1s | 284.5 - 287.0 | Differentiates between aromatic and aliphatic carbons |
| Iodine | I 3d₅/₂ | 619.0 - 620.0 | Confirms presence of iodide (I⁻) anion |
Theoretical and Computational Investigations of 3 Butyl 1,3 Benzothiazol 3 Ium Iodide
Density Functional Theory (DFT) Studies of Electronic Structure and Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For derivatives of 1,3-benzothiazole, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been instrumental in determining optimized geometries and electronic structures. dntb.gov.ua
Theoretical studies on related benzothiazole (B30560) systems reveal that they can exist in different conformations, with the relative stability of each conformer being influenced by the nature and position of substituents. dntb.gov.ua For 3-Butyl-1,3-benzothiazol-3-ium iodide, the butyl group attached to the nitrogen atom introduces conformational flexibility. DFT calculations would typically be used to identify the lowest energy conformer by optimizing the geometry and calculating the corresponding electronic energy.
The electronic structure of the 3-butyl-1,3-benzothiazol-3-ium cation is characterized by the distribution of electron density and the nature of its molecular orbitals. The benzothiazolium ring is an electron-deficient system, a feature that is central to its reactivity. The iodide anion, in turn, influences the electronic properties of the cation through electrostatic interactions.
To provide a quantitative picture, the following table presents typical geometric parameters that would be calculated for the 3-butyl-1,3-benzothiazol-3-ium cation using DFT. The values are illustrative and based on studies of similar benzothiazolium structures. nih.govpwr.edu.plresearchgate.net
Table 1: Calculated Geometrical Parameters for the 3-Alkyl-1,3-benzothiazol-3-ium Cation (Illustrative)
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C-S | 1.73 Å |
| C=N | 1.33 Å | |
| C-N (Alkyl) | 1.48 Å | |
| Bond Angle | C-S-C | ~93° |
| C-N-C (Ring) | ~108° |
Ab Initio Calculations of Spectroscopic Parameters
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameterization, are invaluable for predicting spectroscopic properties. For N-alkyl benzothiazolium iodides, ab initio methods, often in conjunction with DFT (like the B3LYP level of theory), are used to calculate vibrational spectra (Infrared and Raman). nih.govpwr.edu.plresearchgate.net
These calculations help in the assignment of experimentally observed spectral bands to specific vibrational modes of the molecule, such as C-H stretching, C=N stretching, and ring vibrations. For this compound, theoretical calculations can predict the vibrational frequencies associated with the butyl chain, providing insights into its conformational state. For instance, calculations on N-methyl benzothiazolium iodide have identified characteristic peaks for the alkane chain and the influence of the iodide ion on the vibrational spectrum. pwr.edu.plresearchgate.net
The following table shows representative calculated vibrational frequencies for key functional groups in an N-alkyl benzothiazolium iodide, which would be analogous to those expected for the 3-butyl derivative.
Table 2: Representative Calculated Vibrational Frequencies for N-Alkyl Benzothiazolium Iodide
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
|---|---|---|
| Asymmetric Stretch | CH₃ (Butyl) | ~2990 |
| Symmetric Stretch | CH₂ (Butyl) | ~2940 |
| C=N Stretch | Thiazolium Ring | ~1600 |
| C-S Stretch | Thiazolium Ring | ~750 |
Molecular Dynamics (MD) Simulations of Cation-Anion Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For ionic liquids like this compound, MD simulations provide a detailed picture of the interactions between the cation and the iodide anion in the condensed phase. digitellinc.com
Simulations on similar imidazolium-based ionic liquids with iodide anions have shown that the anion tends to be located in specific regions around the cation. digitellinc.com For the 3-butyl-1,3-benzothiazol-3-ium cation, the iodide anion is expected to form close contacts with the positively charged regions of the cation, particularly the hydrogen atoms on the benzothiazolium ring, through a combination of electrostatic forces and hydrogen bonding. d-nb.info
Quantum Chemical Characterization of Molecular Orbitals and Reactivity Descriptors
Quantum chemical calculations are essential for understanding the reactivity of a molecule. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to this understanding. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability. nih.gov
For the 3-butyl-1,3-benzothiazol-3-ium cation, the HOMO is typically located on the iodide anion, while the LUMO is centered on the electron-deficient benzothiazolium ring. This indicates that in a charge-transfer process, an electron would be transferred from the iodide to the benzothiazolium ring.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov Studies on benzothiazole derivatives have shown that substitution can significantly alter these parameters, thereby tuning the reactivity of the molecule. nih.gov
The following table summarizes the key reactivity descriptors and their significance. The values are illustrative for a generic benzothiazolium system.
Table 3: Quantum Chemical Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Electron-donating ability |
| LUMO Energy (E_LUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical stability and reactivity |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Electron-attracting power |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to change in electron distribution |
Computational Analysis of Chalcogen Bonding in Benzothiazolium Systems
Chalcogen bonding is a non-covalent interaction where a Group 16 element (the chalcogen, such as sulfur in this case) acts as an electrophilic center, interacting with a Lewis base. nih.gov The sulfur atom in the benzothiazolium ring, being part of an electron-deficient system, can exhibit a region of positive electrostatic potential, known as a σ-hole, making it a potential chalcogen bond donor. nih.gov
Computational analysis is crucial for identifying and characterizing chalcogen bonds. Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into electrostatic, exchange, induction, and dispersion components, revealing the nature of the bond. nih.govnih.gov Quantum Theory of Atoms in Molecules (QTAIM) is another tool used to analyze the electron density topology to find bond critical points, which are indicators of bonding interactions. scispace.com
In the context of this compound, the sulfur atom of the cation could form a chalcogen bond with the iodide anion or with other Lewis basic sites in solution or in the solid state. Computational studies on related sulfur-containing heterocycles have shown that these interactions can be significant and play a role in the supramolecular organization of the molecules. rsc.org The strength of the chalcogen bond is influenced by the substituents on the ring, with electron-withdrawing groups enhancing the positive σ-hole on the sulfur and leading to stronger interactions. researchgate.net The study of these interactions is vital for crystal engineering and the design of materials with specific solid-state structures. digitellinc.com
Reaction Mechanisms and Chemical Transformations of Benzothiazolium Salts
Electrophilic and Nucleophilic Reactivity of the Benzothiazolium Cation
The benzothiazolium cation exhibits a dual reactivity profile. The C2 carbon atom, situated between the heteroatoms nitrogen and sulfur, is electron-deficient and thus highly electrophilic. This makes it susceptible to attack by a wide range of nucleophiles. For instance, in the presence of an alcohol and a base, the C2-position can be attacked by the alcohol to form a 2-alkoxybenzothiazolium intermediate. nih.gov This species is a key electrophilic intermediate that can subsequently react with other nucleophiles. nih.gov This reactivity is fundamental to the use of benzothiazolium salts as activation agents in various chemical transformations. nih.gov
Conversely, the hydrogen atom at the C2 position is acidic due to the electron-withdrawing effects of the adjacent positively charged nitrogen and sulfur atoms. Deprotonation of the C2-H by a suitable base leads to the formation of a 2-ylidene, which is an N-heterocyclic carbene (NHC). This carbene species is a potent nucleophile and can participate in a variety of catalytic cycles and organometallic reactions. The nature of the substituent on the N3-nitrogen, such as the butyl group in 3-Butyl-1,3-benzothiazol-3-ium iodide, can modulate this acidity and the stability of the resulting carbene.
Intermolecular Interactions Involving the Iodide Counterion
The iodide anion is not merely a spectator counterion; it actively participates in the reaction mechanisms and plays a crucial role in defining the solid-state architecture of the salt through specific non-covalent interactions.
In the solid state, the iodide anion engages in a specific and directional non-covalent interaction with the sulfur atom of the benzothiazolium cation, known as a charge-assisted chalcogen bond. researchgate.netnih.gov A chalcogen bond is an attractive interaction where a covalently bonded chalcogen atom (like sulfur) acts as an electrophilic species toward a nucleophile. researchgate.net In the case of this compound, the positive charge on the benzothiazolium ring is delocalized, but it enhances the electrophilicity of the sulfur atom, creating a region of positive electrostatic potential (a σ-hole) along the extension of one of its covalent bonds. nih.gov
The negatively charged iodide ion is attracted to this positive region, forming a strong and directional S···I⁻ interaction. This "charge-assisted" nature makes the bond significantly stronger than a conventional chalcogen bond between neutral molecules. nih.govmdpi.com These interactions, along with other potential hydrogen bonds, are key forces that dictate the crystal packing and stabilize the solid-state structure of the compound. researchgate.netmdpi.com Analysis of related structures shows that these interactions are characterized by distances shorter than the sum of the van der Waals radii and specific angles that confirm their directionality. researchgate.netnih.gov
| Interaction Type | Description | Typical Geometric Features | Reference |
| Charge-Assisted Chalcogen Bond (S···I⁻) | An attractive non-covalent interaction between the electrophilic region of the sulfur atom in the cation and the anionic iodide. | The S···I⁻ distance is typically less than the sum of the van der Waals radii (S ≈ 1.80 Å, I⁻ ≈ 2.20 Å; Sum ≈ 4.00 Å). The C-S···I⁻ angle is generally close to 180°. | researchgate.netnih.gov |
Photochemical and Photophysical Processes in Benzothiazolium Derivatives
The interaction of light with benzothiazolium derivatives initiates a cascade of intricate photochemical and photophysical events. These processes are fundamentally governed by the electronic structure of the molecules, particularly the extensive π-conjugated systems inherent to these compounds. The absorption of photons elevates the molecule to an excited electronic state, from which it can relax through various pathways, including fluorescence emission, non-radiative decay, or photochemical reactions. The nature of the substituents on the benzothiazole (B30560) core and the characteristics of the surrounding environment, such as solvent polarity, play a crucial role in dictating the predominant relaxation pathway and the resulting photophysical properties.
Photochemistry of the Polymethine Bridge in Cyanine (B1664457) Analogues
The polymethine bridge is a defining structural feature of cyanine dyes derived from benzothiazolium salts, acting as a molecular wire that connects two nitrogen-containing heterocycles. The photochemistry of this bridge is central to the unique optical properties of these dyes, including their strong absorption in the visible and near-infrared regions.
A primary photochemical process occurring in the polymethine chain of cyanine analogues is trans-cis isomerization. nih.govmdpi.com In the ground state, the all-trans configuration is generally the most stable isomer due to minimized steric hindrance. nih.govias.ac.in Upon photoexcitation, rotation around a carbon-carbon double bond within the polymethine chain can occur, leading to the formation of a less stable cis photoisomer. mdpi.comresearchgate.net This photoisomerization process is a significant non-radiative decay pathway that competes with fluorescence emission. nih.govcambridge.org The efficiency of photoisomerization is influenced by factors such as the length of the polymethine chain, the presence of substituents, and the viscosity of the solvent. cambridge.org Substituents on the polymethine chain can sterically hinder the rotation, thereby affecting the quantum yield of both photoisomerization and fluorescence. cambridge.org
Another significant photochemical reaction involving the polymethine bridge is its interaction with external molecules, such as thiols. This interaction is the basis for the photoswitching behavior observed in some cyanine dyes. nih.gov In the presence of a primary thiol, illumination can lead to the reversible covalent addition of the thiol to the polymethine bridge. cambridge.orgnih.gov This nucleophilic addition disrupts the π-conjugated system of the cyanine dye, resulting in a loss of fluorescence, effectively switching the molecule to a "dark" or non-fluorescent state. nih.gov This process is often reversible, with the fluorescent state being recoverable by irradiation at a different wavelength that facilitates the elimination of the thiol. cambridge.org The photoreaction is highly sensitive to the structure of the polymethine bridge. nih.gov
| Cyanine Dye Derivative | Substituent on Polymethine Chain | Observation | Reference |
| Diethylthiacarbocyanine (DTCI) | Unsubstituted | Undergoes trans-cis photoisomerization with a quantum yield (ΦNP) of 0.20. | researchgate.net |
| DiIC1(5) | Methyl group in the meso-position | Exhibits a sixfold increase in the photoisomerization quantum yield compared to the unsubstituted analogue. | cambridge.org |
| Carbocyanine Dyes (e.g., Cy5) | Unsubstituted | In the presence of primary thiols (e.g., β-mercaptoethanol), undergoes reversible covalent addition to the polymethine bridge upon red-light illumination, leading to a non-fluorescent adduct. | nih.gov |
Mechanisms of Fluorescent Switching and Solvatochromism
The fluorescence properties of many benzothiazolium derivatives can be modulated by external stimuli, leading to fluorescent switching and solvatochromism—the change in absorption or emission color with the polarity of the solvent. These phenomena are often governed by intricate excited-state processes, including intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT). frontiersin.orgrsc.orgacs.org
Intramolecular Charge Transfer (ICT): In benzothiazolium dyes designed with donor-π-acceptor (D-π-A) structures, photoexcitation can induce a significant redistribution of electron density from the electron-donating part of the molecule to the electron-accepting part. rsc.orgnih.gov This photoinduced ICT state is often more polar than the ground state. nih.gov As a result, in polar solvents, the solvent molecules reorient around the excited dye molecule, stabilizing the polar ICT state and leading to a red-shift in the fluorescence emission spectrum. nih.govresearchgate.net This dependence of the emission wavelength on solvent polarity is known as solvatochromism. Asymmetric benzothiazolium cyanine dyes have been specifically designed to enhance this ICT process, resulting in large Stokes shifts (the separation between the absorption and emission maxima), which is advantageous for fluorescence imaging applications. rsc.org
Excited-State Intramolecular Proton Transfer (ESIPT): For benzothiazole derivatives containing a hydroxyl group positioned ortho to the azole nitrogen, such as 2-(2'-hydroxyphenyl)benzothiazole (HBT), ESIPT is a key process. frontiersin.orgbohrium.comnih.gov Upon excitation, a proton is rapidly transferred from the hydroxyl group (enol form) to the nitrogen atom of the benzothiazole ring, creating an excited-state keto tautomer. bohrium.comacs.org This keto form is responsible for the fluorescence emission and has a different electronic structure and geometry from the ground-state enol form. The relaxation of the excited keto form back to the ground-state enol form is accompanied by a large Stokes shift, often exceeding 7000 cm-1. acs.org The ESIPT process can be coupled with ICT, where the proton transfer triggers a subsequent charge transfer, leading to strong solvatochromic effects. acs.org The efficiency and wavelength of the keto emission can be tuned by the solvent environment and by introducing electron-donating or electron-withdrawing substituents to the HBT framework. nih.gov
The interplay between ICT and ESIPT provides a robust mechanism for fluorescent switching. Changes in the local environment, such as solvent polarity or the presence of specific ions, can influence the efficiency of these processes, leading to a modulation of the fluorescence intensity and color. For instance, in polar protic solvents, intermolecular hydrogen bonding can compete with the intramolecular hydrogen bond required for ESIPT, thereby altering the fluorescence output. frontiersin.org
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Key Mechanism | Reference |
| 2-Phenylbenzothiazole Derivative 1 | Cyclohexane | 335 | 385 | 50 | ICT | nih.govresearchgate.net |
| Dichloromethane | 338 | 410 | 72 | ICT | nih.govresearchgate.net | |
| Acetonitrile | 337 | 425 | 88 | ICT | nih.govresearchgate.net | |
| 2-(2'-Hydroxyphenyl)benzothiazole (HBT) | Cyclohexane | ~340 | ~530 | ~190 | ESIPT | frontiersin.orgacs.org |
| Ethanol | ~340 | ~430 | ~90 | ESIPT (disrupted by H-bonding) | frontiersin.org | |
| Acceptor-substituted 2-(2'-hydroxyphenyl)benzoxazole (HBO) | Toluene | 382 | 430 | 48 | ESIPT-ICT | acs.org |
| Dichloromethane | 388 | 556 | 168 | ESIPT-ICT | acs.org | |
| Acetonitrile | 382 | 598 | 216 | ESIPT-ICT | acs.org |
Applications of 3 Butyl 1,3 Benzothiazol 3 Ium Iodide in Advanced Chemical Sciences
Applications in Catalysis and Organocatalysis
Quaternary benzothiazolium salts, including 3-Butyl-1,3-benzothiazol-3-ium iodide, are recognized for their potential to act as catalysts in a variety of organic transformations. Their utility stems from the electrophilic nature of the C2 carbon atom of the benzothiazolium ring, which can be tailored by the substituents on the nitrogen atom and the benzene (B151609) ring.
Benzothiazolium Salts as Catalysts in Organic Reactions
Benzothiazolium salts are precursors to N-heterocyclic carbenes (NHCs), which are potent organocatalysts. However, the benzothiazolium salts themselves can also exhibit catalytic activity. For instance, N-alkyl benzothiazolium salts can act as catalysts in reactions such as the synthesis of benzothiazole (B30560) derivatives. One study reported the use of a DBUHI3 complex as an efficient catalyst for the synthesis of 2-phenyl benzimidazole and benzothiazole derivatives, highlighting the role of the iodide counter-ion in the catalytic cycle . While this study does not specifically use the butyl derivative, the principle of catalysis can be extended to this compound.
Furthermore, benzothiazolium salts have been explored in cycloaddition reactions. A base-promoted [3+2] cycloaddition of benzothiazolium salts with isoindigos has been developed to synthesize novel N, S‐polyheterocyclic 3, 3′ bispirooxindoles researchgate.net. These reactions demonstrate the ability of the benzothiazolium moiety to generate reactive intermediates suitable for complex bond formations.
Role as Phase-Transfer Catalysts in Organic Synthesis
Quaternary ammonium (B1175870) salts are widely recognized for their efficacy as phase-transfer catalysts (PTCs), facilitating reactions between reactants located in different immiscible phases google.com. This compound, possessing a lipophilic butyl group and an iodide anion, fits the structural requirements of a phase-transfer catalyst. The butyl group enhances its solubility in organic phases, while the iodide ion can be exchanged with other anions, transporting them into the organic phase to react with the substrate.
Tetrabutylammonium iodide (TBAI), a structurally related quaternary ammonium iodide, is a commonly used PTC in a variety of reactions, including the synthesis of benzothiazoles nih.govsigmaaldrich.com. For example, TBAI has been employed in a one-pot, three-component reaction for the synthesis of functionalized S-alkyl/aryl benzothiazole-2-carbothioates nih.gov. The catalytic role of TBAI in such reactions underscores the potential of this compound to function similarly, promoting reactions at the interface of two phases. The general mechanism of phase-transfer catalysis involves the quaternary ammonium cation forming an ion pair with the reactant anion from the aqueous phase, which then moves into the organic phase to react.
| Catalyst Type | Example Compound | Application |
| Benzothiazolium Salt | This compound (potential) | Organocatalysis, Cycloaddition Reactions |
| Quaternary Ammonium Salt | Tetrabutylammonium iodide (TBAI) | Phase-Transfer Catalysis in Benzothiazole Synthesis |
Catalysis of Carbon Dioxide Fixation
The chemical fixation of carbon dioxide (CO2) into valuable chemicals is a critical area of green chemistry. Benzothiazole derivatives have been synthesized through the cyclization of 2-aminothiophenols with CO2 nih.gov. While direct catalytic use of this compound in CO2 fixation is not extensively documented, related thiazolium salts have shown promise. The catalytic cycle often involves the formation of a carbene from the thiazolium salt, which then activates CO2. The resulting carboxylate intermediate can then participate in subsequent reactions. This reactivity highlights the potential of N-alkyl benzothiazolium salts to be developed as catalysts for CO2 conversion.
Contributions to Organic Synthesis and Reagent Design
Beyond its catalytic potential, this compound serves as a valuable building block and a precursor to specific reagents in organic synthesis.
Building Blocks for Complex Heterocyclic Systems
The benzothiazolium scaffold is a versatile starting point for the synthesis of more complex heterocyclic systems. The reactivity of the benzothiazolium ring allows for various transformations, including cycloaddition reactions. For example, 1,3-dipolar cycloadditions of N-alkylbenzothiazolium salts are a known method for the construction of pyrrolo[2,1-b] Current time information in NA.researchgate.netbenzothiazoles nih.gov.
In these reactions, the benzothiazolium salt, upon treatment with a base, can form a benzothiazolium ylide, which acts as a 1,3-dipole. This reactive intermediate can then undergo cycloaddition with various dipolarophiles to yield complex fused heterocyclic systems. The butyl group on the nitrogen atom of this compound can influence the solubility and reactivity of the resulting ylide, potentially offering advantages in specific synthetic applications.
| Reaction Type | Reactant | Product |
| [3+2] Cycloaddition | Benzothiazolium salt and Isoindigo | N, S‐polyheterocyclic 3, 3′ bispirooxindoles researchgate.net |
| 1,3-Dipolar Cycloaddition | N-alkylbenzothiazolium salt and Dipolarophile | Pyrrolo[2,1-b] Current time information in NA.researchgate.netbenzothiazoles nih.gov |
Reagents for Specific Chemical Transformations (e.g., Perfluoroalkylthiolation)
A significant application of benzothiazolium salts is in the design of reagents for specific chemical transformations. A notable example is the development of 2-(perfluoroalkylthio)benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols nih.govbeilstein-journals.org. Although the specific 3-butyl derivative is not explicitly mentioned in the primary literature, the general structure and reactivity are highly relevant.
These reagents provide a convenient source of perfluoroalkylthiolate anions. The reaction mechanism involves the in situ activation of the alcohol by the benzothiazolium salt, forming a highly reactive alkyl electrophile. This is followed by a nucleophilic attack of the perfluoroalkylthiolate anion, leading to the formation of perfluoroalkyl thioethers nih.govbeilstein-journals.org. This method is advantageous as it allows for the direct conversion of readily available alcohols to valuable perfluoroalkyl thioethers, avoiding the pre-functionalization of the alcohol.
| Reagent Class | Transformation | Substrate | Product |
| 2-(Perfluoroalkylthio)benzothiazolium salts | Deoxygenative Perfluoroalkylthiolation | Alcohols | Perfluoroalkyl thioethers nih.govbeilstein-journals.org |
Precursors for Fluorescent Dyes and Probes
This compound and its derivatives are valuable precursors in the synthesis of fluorescent dyes and probes. The quaternized benzothiazolium ring system provides a reactive methyl or methylene (B1212753) group at the 2-position, which can readily undergo condensation reactions with various aldehydes and other electrophilic species to generate a diverse library of cyanine (B1664457) and styryl dyes.
A notable example is the synthesis of novel styryl dyes. For instance, the heptyl analogue, (E)-3-Heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide, is synthesized from its precursor, 3-heptyl-2-methylbenzo[d]thiazol-3-ium iodide. This precursor is prepared by the N-alkylation of 2-methylbenzothiazole (B86508) with 1-iodoheptane mdpi.comresearchgate.net. A similar synthetic strategy can be applied using 1-iodobutane (B1219991) to yield the 3-butyl-2-methylbenzo[d]thiazol-3-ium iodide precursor. This intermediate can then be reacted with a suitable aldehyde, such as 4-thiomorpholinobenzaldehyde, in the presence of a base like piperidine, to yield the final styryl dye mdpi.comresearchgate.net. These dyes often exhibit "light-on" fluorescence, where their emission intensity significantly increases upon binding to specific biomolecules like DNA and RNA, making them excellent candidates for fluorogenic probes in cellular imaging and diagnostics mdpi.com. The introduction of different alkyl substituents, such as the butyl group, on the quaternary nitrogen atom can fine-tune the photophysical properties of the resulting dyes mdpi.comresearchgate.net.
The synthesis of a series of benzothiazole heptamethine cyanine dyes has been reported, where 2-methyl-3-(butyl)-benzothiazolium iodide was used as a key intermediate researchgate.net. These near-infrared (NIR) dyes are of particular interest for in vivo imaging due to the reduced autofluorescence and deeper tissue penetration of NIR light.
Advanced Materials Science Applications
The unique photophysical and electrochemical properties of this compound and its derivatives make them attractive building blocks for a variety of advanced materials.
Development of Fluorescent and Solvatochromic Dyes for Imaging
As an extension of their role as dye precursors, derivatives of this compound are instrumental in creating fluorescent and solvatochromic dyes for advanced imaging applications. Solvatochromic dyes are particularly interesting as they exhibit a shift in their absorption or emission spectra in response to the polarity of their environment. This property allows them to be used as probes to study the microenvironment of complex systems, such as biological membranes or polymer matrices.
Styryl dyes derived from benzothiazolium salts, including the heptyl analogue of the title compound, demonstrate pronounced solvatochromism researchgate.net. For example, the absorption maxima of (E)-3-Heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide show a negative solvatochromic behavior, indicating a decrease in the dipole moment upon electronic transition mdpi.com. This sensitivity to solvent polarity is crucial for their application as imaging agents to probe cellular components and organelles mdpi.com. The fluorescence of these dyes can be significantly enhanced upon binding to nucleic acids, a property that is highly desirable for developing selective fluorogenic probes for monitoring biological systems mdpi.comresearchgate.net.
The following table summarizes the solvatochromic properties of a related styryl dye, (E)-3-Heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide, in various solvents, illustrating the environmental sensitivity that can be expected from dyes derived from this compound.
| Solvent | Absorption Maximum (λmax, nm) |
| Dioxane | 466 |
| Chloroform | 485 |
| Ethyl Acetate (B1210297) | 462 |
| Acetone | 458 |
| Acetonitrile | 451 |
| Ethanol | 452 |
| Methanol (B129727) | 447 |
| Water | 436 |
Data for (E)-3-Heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide, a close analogue of dyes derivable from this compound.
Integration into Polymer Systems (e.g., Polymeric Ionic Liquids for Corrosion Inhibition)
This compound can be integrated into polymer systems to create functional materials, such as polymeric ionic liquids (PILs), which have shown significant promise as corrosion inhibitors. The benzothiazolium cation can be incorporated into a polymer backbone, either as a pendant group or as part of the main chain. These PILs can then form a protective layer on metal surfaces, preventing corrosion.
Benzothiazole-based ionic liquids have been demonstrated to be effective corrosion inhibitors for mild steel in acidic environments researchgate.net. The mechanism of inhibition involves the adsorption of the ionic liquid molecules onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. The presence of heteroatoms like nitrogen and sulfur in the benzothiazole ring, along with the π-electron system, facilitates strong adsorption onto the metal surface.
Research on polymeric ionic liquids based on benzimidazolium derivatives, which are structurally similar to benzothiazolium salts, has shown high inhibition efficiencies for carbon steel in hydrochloric acid harvard.eduresearchgate.net. For instance, a series of PILs based on benzimidazolium chloride derivatives exhibited corrosion inhibition efficiencies of up to 96.9% at a concentration of 250 ppm harvard.eduresearchgate.net. The effectiveness of these inhibitors increases with concentration and is influenced by the length of the alkyl chains on the imidazolium ring harvard.eduresearchgate.net. This suggests that a PIL derived from this compound would likely exhibit similar or enhanced corrosion inhibition properties due to the presence of the sulfur atom, which is known to have a high affinity for metal surfaces.
The following table presents data on the corrosion inhibition efficiency of related polymeric ionic liquids, highlighting the potential performance of systems incorporating this compound.
| Inhibitor (Polymeric Ionic Liquid) | Concentration (ppm) | Inhibition Efficiency (%) |
| PIL based on 1,3-diheptyl-benzimidazolium chloride | 250 | 79.7 |
| PIL based on 1,3-dioctyl-benzimidazolium chloride | 250 | 92.2 |
| PIL based on 1,3-bis-decyl-benzimidazolium chloride | 250 | 96.9 |
Data for benzimidazolium-based PILs, demonstrating the efficacy of similar cationic structures in corrosion inhibition. harvard.eduresearchgate.net
Self-Assembled Monolayers (SAMs) Research
While direct research on the use of this compound for the formation of self-assembled monolayers (SAMs) is not extensively documented, the benzothiazole moiety is a subject of interest in this field. SAMs are highly ordered molecular assemblies that form spontaneously on a substrate, and they are crucial for modifying surface properties for applications in electronics, sensors, and biocompatible materials.
The formation of SAMs typically relies on a specific interaction between a head group of the molecule and the substrate. For gold surfaces, which are commonly used for SAMs, molecules containing thiol (-SH) or disulfide (-S-S-) groups are the standard. Although this compound does not possess a free thiol group, it is conceivable that derivatives could be synthesized to include one. For example, a thiol-terminated alkyl chain could be attached to the benzothiazole ring, enabling the formation of SAMs on gold.
The benzothiazole unit itself, with its aromatic and heteroatomic nature, could influence the packing and electronic properties of the resulting monolayer. The ability to form well-ordered and densely packed monolayers is critical for their function. Research on SAMs from chelating aromatic dithiols has shown that such structures can generate densely packed and highly oriented films on gold rsc.org. This suggests that appropriately functionalized benzothiazole derivatives could also form stable and well-defined SAMs.
Optoelectronic and Photonic Material Development
The benzothiazole core is a well-known electron-accepting unit, making its derivatives, including this compound, promising candidates for the development of optoelectronic and photonic materials mdpi.com. These materials are essential for applications such as organic light-emitting diodes (OLEDs), organic solar cells, and optical sensors.
The electronic properties of materials based on 2,1,3-benzothiadiazole (a related heterocyclic system) can be tuned by chemical modification mdpi.com. The introduction of electron-donating groups to the benzothiadiazole core can lead to compounds with small energy gaps and broad absorption spectra, which are desirable characteristics for organic solar cells researchgate.net. The modulation of the electronic and optical properties of benzothiadiazole derivatives through substitution allows for the rational design of materials with specific functionalities for electronic and solar cell applications mdpi.com.
Furthermore, the fluorescent properties of benzothiazole derivatives are central to their potential in photonic applications. The ability to design molecules that absorb and emit light at specific wavelengths is crucial for creating components for optical devices. The versatility in the synthesis of dyes from benzothiazolium precursors allows for the fine-tuning of their photophysical properties to meet the demands of various optoelectronic applications mdpi.com.
Future Research Directions and Emerging Paradigms for 3 Butyl 1,3 Benzothiazol 3 Ium Iodide
Exploration of Novel Synthetic Pathways
The conventional synthesis of 3-Butyl-1,3-benzothiazol-3-ium iodide typically involves the quaternization of 1,3-benzothiazole with an appropriate butyl halide, such as n-butyl iodide. This straightforward alkylation is a well-established method for preparing thiazolium salts.
Future research, however, is geared towards developing more efficient, sustainable, and versatile synthetic routes. One emerging paradigm is the use of greener solvents and energy sources. For instance, the synthesis could be optimized using ionic liquids as both solvent and catalyst, potentially leading to higher yields and easier product isolation. Microwave-assisted synthesis is another avenue that could significantly reduce reaction times and energy consumption compared to conventional heating.
Furthermore, there is a growing interest in one-pot synthetic strategies that combine the formation of the benzothiazole (B30560) ring and its subsequent quaternization in a single procedural step. Mechanistic investigations into the formation of photosensitizing disulfides during benzothiazole synthesis could pave the way for novel light-driven synthetic methods. nih.gov A promising area of exploration is the use of α-formamido ketones with reagents like the P2S5-Py2 complex, which has been shown to be an expedient method for accessing a variety of thiazolium salts. usask.ca
A notable application that highlights a synthetic pathway involving this compound is in the preparation of squaraine dyes. In this context, this compound serves as a key starting material, reacting with compounds like 3,4-diethoxy-3-cyclobutene-1,2-dione (B1221301) in the presence of a base to form the dye precursor.
Table 1: Exemplary Synthetic Reaction
| Reactants | Reagents | Product Precursor |
|---|
Advanced Mechanistic Studies using Time-Resolved Spectroscopy
Understanding the intricate reaction mechanisms and the behavior of transient species is paramount for optimizing the applications of this compound. Time-resolved spectroscopy offers a powerful lens to probe these ultrafast processes. wikipedia.org
Future research will likely employ techniques such as nanosecond and picosecond transient absorption spectroscopy to investigate the excited-state dynamics of this compound, particularly in the context of its use in dye synthesis and potential photophysical applications. For example, studies on related benzothiazolium styryl azacrown ether dyes have successfully used nanosecond time-resolved UV-visible absorption spectroscopy to directly observe and elucidate the kinetics and mechanisms of photocontrolled ion release. acs.orgacs.org This approach could be adapted to study how the butyl group and the iodide counter-ion influence the photophysics and reactivity of the benzothiazolium core.
By exciting a sample with a short laser pulse (pump) and monitoring the subsequent changes with a second pulse (probe), researchers can map the formation and decay of transient intermediates, such as excited states or radicals. wikipedia.org This would be particularly insightful for understanding the initial steps in reactions catalyzed by N-heterocyclic carbenes (NHCs) derived from this compound.
Development of New Catalytic Applications
The benzothiazolium core of this compound positions it as a precursor to N-heterocyclic carbenes (NHCs). NHCs are a powerful class of organocatalysts, and thiazolium salts are well-known to catalyze reactions like the benzoin (B196080) condensation and the Stetter reaction. wikipedia.orgambeed.comresearchgate.net
While the catalytic potential of thiazolium salts is established, future research concerning this compound will focus on developing novel and more specialized catalytic applications. This includes designing asymmetric versions of the catalyst for enantioselective synthesis, a highly sought-after goal in pharmaceutical and fine chemical production. The butyl group offers a site for introducing chirality, which could influence the stereochemical outcome of catalyzed reactions.
Furthermore, the application of benzothiazolium salts as reagents in deoxygenative functionalization reactions is a promising new frontier. nih.gov For instance, 2-(perfluoroalkylthio)benzothiazolium salts have been synthesized and used for the direct nucleophilic perfluoroalkylthiolation of alcohols. nih.gov Investigating the potential of this compound derivatives in similar transformations could unlock new synthetic methodologies. The reductive dimerization of benzothiazolium salts to form bibenzo[d]thiazoles or benzothiazino-benzothiazines also presents a novel area of reactivity with potential applications in materials science. rsc.orgresearchgate.net
Table 2: Potential Catalytic Reactions
| Reaction Type | Catalyst Precursor | Potential Products |
|---|---|---|
| Benzoin Condensation | This compound | α-Hydroxy ketones |
| Stetter Reaction | This compound | 1,4-Dicarbonyl compounds |
Integration into Supramolecular Assemblies
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a paradigm for creating complex, functional architectures. Thiazolium salts, including this compound, are excellent candidates for integration into such assemblies due to their ionic nature and potential for various intermolecular interactions.
A key emerging concept is the role of the sulfur atom in the benzothiazolium ring as a chalcogen bond (ChB) donor. acs.org Studies have shown that the sulfur atom in thiazolium and benzothiazolium salts can form short, directional contacts with anions, playing a crucial role in the formation of zero-, mono-, or bidimensional supramolecular adducts. acs.org The iodide counter-ion in this compound can act as a chalcogen bond acceptor, leading to self-assembly in the solid state.
Future research will focus on exploiting these interactions to design and construct novel supramolecular materials. This could involve co-crystallization with other molecules to form functional co-crystals with tailored optical or electronic properties. The butyl group can be modified to introduce other recognition sites, such as hydrogen bond donors or acceptors, to direct the assembly into specific architectures like liquid crystals or gels.
Computational Design of Functionalized Derivatives
Computational chemistry provides a powerful toolkit for predicting the properties of new molecules and guiding experimental efforts. For this compound, computational studies are crucial for designing functionalized derivatives with enhanced properties for specific applications.
Future research will heavily rely on methods like Density Functional Theory (DFT) to explore the structure-property relationships of this compound and its analogues. For instance, computational studies on the closely related N-methyl benzothiazolium iodide have been used to calculate structural information, as well as infrared and Raman spectra. researcherslinks.com Similar calculations for this compound and its derivatives can predict their electronic properties, such as the HOMO-LUMO gap, which is critical for applications in electronics and photophysics.
Molecular docking simulations can be employed to design derivatives with improved catalytic activity or specific binding properties. researcherslinks.com By computationally screening a virtual library of functionalized derivatives, researchers can identify promising candidates for synthesis and experimental validation. For example, modifying the butyl chain or substituting the benzothiazole ring could be computationally explored to fine-tune the steric and electronic properties of the corresponding NHC catalyst, leading to higher efficiency and selectivity in catalytic reactions.
Table 3: Computationally Explored Properties of Benzothiazolium Derivatives
| Computational Method | Property Investigated | Potential Application |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure (HOMO/LUMO) | Organic Electronics, Dyes |
| DFT | Vibrational Spectra (IR, Raman) | Structural Characterization |
| Molecular Docking | Binding Affinity to Target Sites | Catalyst Design, Bio-probes |
Q & A
Basic: What are the optimal synthetic routes for 3-Butyl-1,3-benzothiazol-3-ium iodide, and how can reaction conditions be controlled to improve yield?
Answer:
The synthesis typically involves quaternization of the benzothiazole ring with butyl iodide. Key parameters include solvent choice (e.g., methanol or DMF), reaction temperature (60–80°C), and stoichiometric control of alkylation agents. For example, and detail similar benzothiazolium iodides synthesized via nucleophilic substitution, with yields optimized by extending reaction times (1–2 hours) and using anhydrous conditions to minimize hydrolysis . Monitoring via TLC or HPLC ensures reaction completion. Purification via recrystallization (methanol/ether) or column chromatography is critical for isolating high-purity products.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C-NMR : Confirms alkyl chain integration and ionic structure. In DMF-d₇ or DMSO-d₆, characteristic shifts for the benzothiazolium proton (δ 7.5–8.2 ppm) and butyl chain (δ 1.3–4.6 ppm) are observed .
- Mass Spectrometry (ESI⁺) : Identifies the molecular ion peak (e.g., m/z 541.0 [M⁺] in ) and fragmentation patterns .
- Elemental Analysis : Validates purity by matching calculated and observed C/H/N percentages .
Basic: How can X-ray crystallography with SHELXL refine the crystal structure of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) paired with SHELXL is standard for resolving ionic packing and counterion interactions. SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, highlights SHELXL’s robustness in handling twinned data and high-resolution refinement, critical for benzothiazolium salts with complex π-stacking . Pre-refinement steps include data collection at low temperatures (100 K) to minimize thermal motion artifacts.
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?
Answer:
Discrepancies often arise from solvent effects, dynamic processes (e.g., tautomerism), or impurities. Strategies:
- Variable-Temperature NMR : Identifies dynamic equilibria (e.g., ring puckering in benzothiazolium systems) .
- DFT Calculations : Compare experimental shifts with computed values (GIAO method) to validate assignments .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms connectivity .
Advanced: What mechanistic insights explain the role of this compound in Pd-catalyzed oxidative carbonylation?
Answer:
demonstrates its use as a co-catalyst with Pd(OAc)₂, enhancing turnover frequency (TOF = 17,368 h⁻¹). The iodide counterion likely stabilizes Pd intermediates via weak coordination, while the cationic benzothiazolium moiety modulates electron density at the active site. Mechanistic studies (e.g., in situ XAFS or DFT) can probe Pd–iodide interactions and oxidative addition steps .
Advanced: How do computational models (e.g., DFT) predict the electronic properties of this compound for optoelectronic applications?
Answer:
DFT studies on HOMO-LUMO gaps and charge distribution reveal its potential as an n-type dopant or charge-transport material. For example, shows related benzothiazolium salts acting as dopants in fullerene systems. Computational workflows:
- Geometry Optimization : B3LYP/6-31G* level for ground-state structures.
- TD-DFT : Predicts UV-Vis absorption spectra (e.g., π→π* transitions in the benzothiazole ring) .
Advanced: What strategies address discrepancies between experimental and theoretical catalytic activity data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
